molecular formula C10H12ClNO3 B1446578 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride CAS No. 1797376-43-2

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride

Cat. No.: B1446578
CAS No.: 1797376-43-2
M. Wt: 229.66 g/mol
InChI Key: UPMZGEMXBREPNM-UHFFFAOYSA-N
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Description

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylpyridine, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Carboxylation: The acetylated product is then carboxylated using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

    Hydrochloride Formation: Finally, the carboxylated product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors for carboxylation and automated systems for hydrochloride formation can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine-3-carboxylic acid: Lacks the acetyl group, resulting in different chemical properties.

    5-Acetyl-2-methylpyridine-3-carboxylic acid: Similar structure but with one less methyl group, affecting its reactivity and applications.

    5-Acetyl-2,6-dimethylpyridine: Lacks the carboxylic acid group, altering its solubility and chemical behavior.

Uniqueness

5-Acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride is unique due to the presence of both acetyl and carboxylic acid groups on the pyridine ring

Properties

IUPAC Name

5-acetyl-2,6-dimethylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-5-8(7(3)12)4-9(10(13)14)6(2)11-5;/h4H,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMZGEMXBREPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797376-43-2
Record name 5-acetyl-2,6-dimethylpyridine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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